1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Description
1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a heterocyclic compound featuring a fused imidazolidine-2,4-dione core modified with distinct substituents. The molecule’s structure includes:
- Imidazolidine-2,4-dione core: A five-membered ring containing two ketone groups (positions 2 and 4) and two nitrogen atoms.
- Piperidin-4-yl group: A six-membered amine ring at position 1, functionalized with a 5-bromofuran-2-carbonyl moiety.
- 5-Bromofuran-2-carbonyl group: A brominated furan ring linked via a carbonyl group to the piperidine nitrogen. This electron-deficient aromatic system may influence binding interactions in biological targets.
Molecular Formula: Estimated as C₁₆H₂₂BrN₃O₄ (derived from structural analysis). Molecular Weight: ~400 g/mol (calculated).
Properties
IUPAC Name |
1-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O4/c17-13-4-3-12(24-13)15(22)18-7-5-10(6-8-18)19-9-14(21)20(16(19)23)11-1-2-11/h3-4,10-11H,1-2,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZLSIVDAJDOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common route starts with the bromination of furan to obtain 5-bromofuran-2-carboxylic acid. This intermediate is then coupled with piperidin-4-amine under conditions that promote amide bond formation, such as using coupling agents like 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
The resulting intermediate is then reacted with cyclopropyl isocyanate to form the imidazolidine-2,4-dione ring. This step typically requires a catalyst and is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the process is optimized for cost-efficiency and scalability. This often involves the use of continuous flow reactors and automated systems to precisely control reaction conditions. Solvent recycling and waste minimization are also key considerations in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the furan ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Furanones and related derivatives.
Reduction: Alcohols and diols.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Compound 1 (CAS 2097900-36-0)
- The trifluoroethyl group at position 3 is strongly electron-withdrawing, which may reduce metabolic oxidation but increase acidity of adjacent protons.
- Pharmacological Inference : Likely targets CNS or GPCRs due to aryl ether motifs.
Compound 2 (CAS 2097868-53-4)
- The trifluoroethyl group mirrors Compound 1, suggesting shared metabolic liabilities.
- Pharmacological Inference : Sulfonamide moieties are common in protease inhibitors; this compound may exhibit enzyme inhibitory activity.
Compound 3 (CAS 2175979-44-7)
- 5-Bromopyridine-3-carbonyl Group : Replaces bromofuran with bromopyridine, altering electronic properties (pyridine’s basicity vs. furan’s neutrality). The methyl group at position 3 reduces steric hindrance compared to cyclopropyl or trifluoroethyl groups.
- Pharmacological Inference : Bromopyridine’s hydrogen-bonding capability may favor kinase or nucleic acid interactions.
Key Trends
- Molecular Weight : The target compound (~400 g/mol) and Compound 1 (413.4 g/mol) exceed Lipinski’s rule of five threshold (500 g/mol), suggesting possible bioavailability challenges.
- Brominated Aromatics : Both the target and Compound 3 use bromine for halogen bonding, but furan (target) offers less polarity than pyridine (Compound 3).
- Cyclopropyl vs. Trifluoroethyl : The target’s cyclopropyl group may confer greater metabolic stability than trifluoroethyl groups in Compounds 1 and 2, which are prone to oxidative defluorination.
Notes
- Limitations : Physical property data (e.g., solubility, logP) for all compounds are unavailable in the provided evidence, restricting quantitative comparisons.
- Theoretical Basis : Inferences about pharmacological activity rely on substituent chemistry and precedent data for analogous structures.
- Synthetic Feasibility : The target’s bromofuran-piperidine linkage may pose synthetic challenges compared to the sulfonyl or acetyl groups in Compounds 1–2.
Biological Activity
1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione (CAS Number: 2097892-10-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H18BrN3O4, with a molecular weight of approximately 396.24 g/mol. The compound features a complex structure that includes a piperidine ring, an imidazolidine moiety, and a bromofuran carbonyl group, which may contribute to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as PARP (Poly(ADP-ribose) polymerase), which plays a crucial role in DNA repair and cell apoptosis. This inhibition can lead to increased cytotoxicity in cancer cells .
- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammation .
- Analgesic Properties : Research indicates that certain derivatives exhibit analgesic effects, potentially providing pain relief through central nervous system pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:
Case Studies
- Anti-Cancer Activity : A study highlighted the cytotoxic effects of similar piperazine derivatives on FaDu hypopharyngeal tumor cells. The compounds induced significant apoptosis compared to control groups, suggesting that modifications to the piperazine structure could enhance anticancer efficacy .
- Anti-inflammatory Effects : Research on related compounds indicated significant reductions in pro-inflammatory cytokines when tested in animal models, supporting their potential use in treating inflammatory disorders .
- Analgesic Properties : In vivo studies demonstrated that certain structural analogs exhibited analgesic effects comparable to established pain relievers, indicating a promising avenue for further development .
Q & A
Q. Key considerations :
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients).
- Yield optimization: Adjust stoichiometry of reagents (e.g., 1.2 equivalents of 5-bromofuran-2-carboxylic acid) .
Basic: How is structural characterization performed for this compound?
Answer:
- Spectroscopy :
- X-ray crystallography : Resolve sp³ hybridization of the piperidine nitrogen and dihedral angles of the imidazolidine-dione core .
Basic: What preliminary biological assays are recommended to evaluate its activity?
Answer:
- Enzyme inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC₅₀ determination).
- Antimicrobial activity : Broth microdilution assays (MIC values against S. aureus and E. coli).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can researchers address contradictions in bioactivity data across studies?
Answer:
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%).
- Target selectivity profiling : Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to identify off-target interactions.
- Metabolic stability : Assess liver microsome stability to rule out false negatives due to rapid degradation .
Advanced: What experimental designs are optimal for studying its pharmacokinetics?
Answer:
- In vivo models : Use Sprague-Dawley rats (n=6/group) with oral/intravenous administration.
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.
- Analytical method : LC-MS/MS (LOQ: 1 ng/mL) with a C18 column and acetonitrile/0.1% formic acid gradient .
- Tissue distribution : Autoradiography using ¹⁴C-labeled compound .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Piperidine modifications : Replace bromofuran with thiophene (improves metabolic stability; see IC₅₀ shift from 2.1 μM to 0.8 μM ).
- Cyclopropane substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding affinity.
- Data-driven design : Use QSAR models (e.g., CoMFA) to predict logP and polar surface area .
Advanced: What environmental safety assessments are critical for lab handling?
Answer:
- Ecotoxicity : Follow OECD 207 guidelines for Daphnia magna acute toxicity (48-hour EC₅₀).
- Waste disposal : Incinerate at >850°C with alkaline scrubbers to prevent brominated dioxin formation .
- PPE : Use nitrile gloves and fume hoods (vapor pressure: 1.2 × 10⁻⁵ mmHg at 25°C) .
Methodological: How to optimize HPLC purity analysis?
Answer:
- Column : C18 (5 μm, 250 × 4.6 mm).
- Mobile phase : Methanol/buffer (65:35 v/v; buffer = 15.4 g ammonium acetate + 10% acetic acid, pH 6.5).
- Detection : UV at 254 nm (retention time: 8.2 ± 0.3 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
